molecular formula C23H23F3N4O B14923651 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14923651
M. Wt: 428.4 g/mol
InChI Key: ODIIVLYKLUMYRF-UHFFFAOYSA-N
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Description

N~2~-(1-Bicyclo[221]hept-2-ylethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that features a unique combination of bicyclic, phenyl, and pyrazolo[1,5-a]pyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1-Bicyclo[2.2.1]hept-2-ylethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps:

    Formation of the Bicyclo[2.2.1]hept-2-ylethyl Moiety: This can be achieved through the Diels-Alder reaction between cyclopentadiene and ethylene, followed by functionalization to introduce the ethyl group.

    Synthesis of the Pyrazolo[1,5-a]pyrimidine Core: This involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions.

    Coupling of the Bicyclic and Pyrazolo[1,5-a]pyrimidine Units: This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

    Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as Ruppert-Prakash reagent (TMSCF~3~) under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrazolo[1,5-a]pyrimidine core using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogen atoms or other functional groups.

Scientific Research Applications

N~2~-(1-Bicyclo[2.2.1]hept-2-ylethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure may facilitate binding to hydrophobic pockets, while the pyrazolo[1,5-a]pyrimidine core can interact with active sites through hydrogen bonding and π-π interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(1-Bicyclo[2.2.1]hept-2-ylethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the trifluoromethyl group.

    N~2~-(1-Bicyclo[2.2.1]hept-2-ylethyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the phenyl group.

Uniqueness

The presence of both the phenyl and trifluoromethyl groups in N2-(1-Bicyclo[2.2.1]hept-2-ylethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide makes it unique, as these groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.

Properties

Molecular Formula

C23H23F3N4O

Molecular Weight

428.4 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C23H23F3N4O/c1-13(17-10-14-7-8-16(17)9-14)27-22(31)19-12-21-28-18(15-5-3-2-4-6-15)11-20(23(24,25)26)30(21)29-19/h2-6,11-14,16-17H,7-10H2,1H3,(H,27,31)

InChI Key

ODIIVLYKLUMYRF-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C(F)(F)F

Origin of Product

United States

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